

# Discovery and isolation of 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone

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## Compound of Interest

Compound Name: 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone

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## An In-depth Technical Guide to 2',6'-Dihydroxy-4'-methoxyacetophenone

A Note on Chemical Nomenclature: This technical guide focuses on the compound 2',6'-Dihydroxy-4'-methoxyacetophenone. Initial searches for "2,6-Dihydroxy-3-methyl-4-methoxyacetophenone" did not yield specific information, suggesting a possible misnomer in the original query. The compound 2',6'-Dihydroxy-4'-methoxyacetophenone is a structurally similar and well-documented phytoalexin, which is the subject of this paper.

This guide provides a comprehensive overview of 2',6'-Dihydroxy-4'-methoxyacetophenone, including its discovery, isolation from natural sources, potential synthetic routes, and biological activities. The information is intended for researchers, scientists, and professionals in the field of drug development.

## Physicochemical Properties

The fundamental physicochemical properties of 2',6'-Dihydroxy-4'-methoxyacetophenone are summarized in the table below, based on available data.

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>10</sub> O <sub>4</sub>	PubChem[1]
Molecular Weight	182.17 g/mol	PubChem[1]
IUPAC Name	1-(2,6-dihydroxy-4-methoxyphenyl)ethanone	PubChem[1]
Synonyms	4-O-Methylphloracetophenone, 7507-89-3	PubChem[1]
Physical Description	Solid	Human Metabolome Database[1]
Melting Point	141 - 142 °C	Human Metabolome Database[1]
Exact Mass	182.05790880 Da	PubChem[1]

## Discovery and Natural Occurrence

2',6'-Dihydroxy-4'-methoxyacetophenone is a naturally occurring phytoalexin. It was first identified in the root tissue of *Sanguisorba minor* (salad burnet), a plant belonging to the Rosaceae family.[2] Phytoalexins are antimicrobial compounds synthesized by plants in response to fungal or other pathogenic attacks. This compound has also been reported in *Kalmia latifolia*. [1]

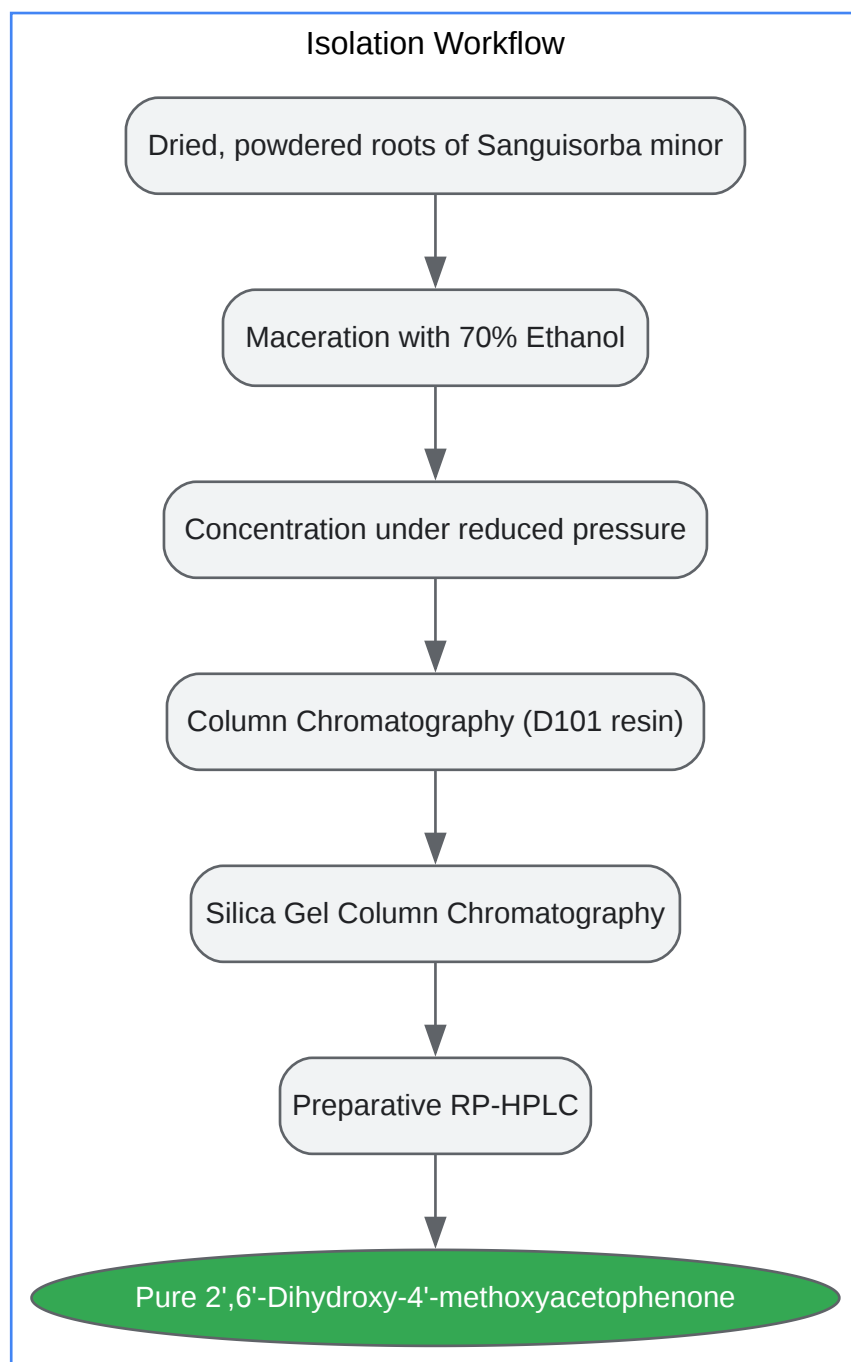
## Isolation from Natural Sources

The following is a generalized protocol for the isolation of 2',6'-Dihydroxy-4'-methoxyacetophenone from the roots of *Sanguisorba minor*, based on standard phytochemical extraction techniques.

### Experimental Protocol: Isolation from *Sanguisorba minor*

- **Plant Material Collection and Preparation:** Collect fresh roots of *Sanguisorba minor*. Clean the roots thoroughly to remove any soil and debris. Air-dry the roots in a well-ventilated area, protected from direct sunlight, until they are brittle. Grind the dried roots into a fine powder.

- **Extraction:** Macerate the powdered root material with 70% ethanol at room temperature for 24 hours.<sup>[3]</sup> The process should be repeated three times with fresh solvent to ensure exhaustive extraction. Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a viscous crude extract.
- **Fractionation:** The crude extract can be further fractionated using column chromatography. A D101 macroporous resin column is a suitable choice.<sup>[3]</sup> The column should be eluted successively with solvents of increasing polarity, such as water, 30% ethanol, 70% ethanol, and 95% ethanol.<sup>[3]</sup> The fraction containing the target compound is typically eluted with 30% ethanol.
- **Purification:** The 30% ethanol fraction is subjected to further purification using silica gel column chromatography.<sup>[3]</sup> The column is eluted with a gradient of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). The fractions are monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest are pooled and concentrated.
- **Final Purification:** Final purification to obtain the pure compound can be achieved by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable mobile phase, such as a methanol-water gradient.<sup>[3]</sup>



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*Isolation workflow for 2',6'-Dihydroxy-4'-methoxyacetophenone.*

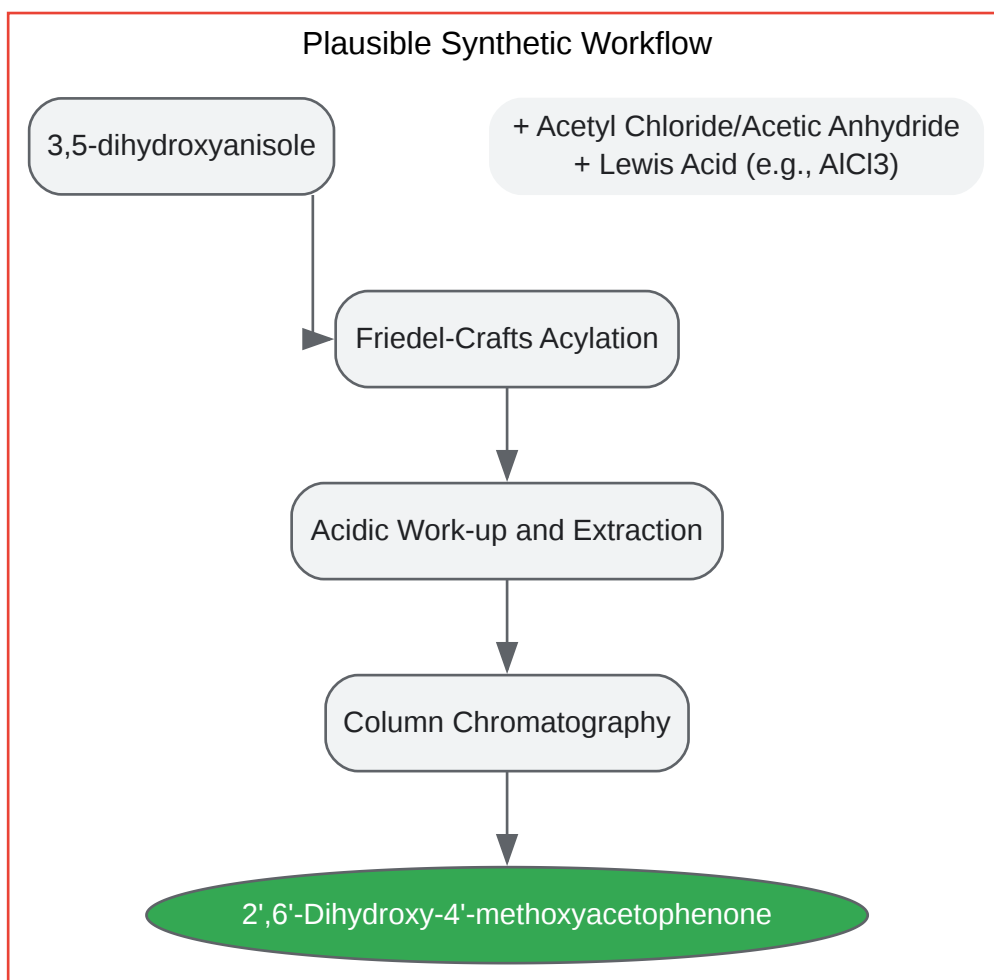
## Synthesis

While a specific synthesis for 2',6'-Dihydroxy-4'-methoxyacetophenone is not detailed in the provided search results, a plausible synthetic route can be devised based on established

organic chemistry reactions for similar acetophenones. A common method is the Friedel-Crafts acylation of a suitably substituted aromatic precursor.

#### Plausible Synthetic Protocol

- **Starting Material:** The synthesis would likely begin with 3,5-dihydroxyanisole (phloroglucinol monomethyl ether).
- **Acylation:** A Friedel-Crafts acylation reaction would be performed on 3,5-dihydroxyanisole. This involves reacting the starting material with an acylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride). The reaction introduces the acetyl group onto the aromatic ring.
- **Work-up and Purification:** The reaction mixture is then quenched, typically with dilute acid, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography to yield 2',6'-Dihydroxy-4'-methoxyacetophenone.



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*Plausible synthetic route for 2',6'-Dihydroxy-4'-methoxyacetophenone.*

## Spectroscopic Data

The structural elucidation of 2',6'-Dihydroxy-4'-methoxyacetophenone is confirmed through various spectroscopic techniques.

Spectroscopic Data	Details	Source
Mass Spectrometry	Collision Cross Section: 140.45 Å <sup>2</sup> ([M+Na] <sup>+</sup> ), 130.11 Å <sup>2</sup> ([M+H] <sup>+</sup> )	PubChem[1]
Kovats Retention Index: 257.52 (Semi-standard non-polar)	NIST Mass Spectrometry Data Center[1]	

## Biological Activity

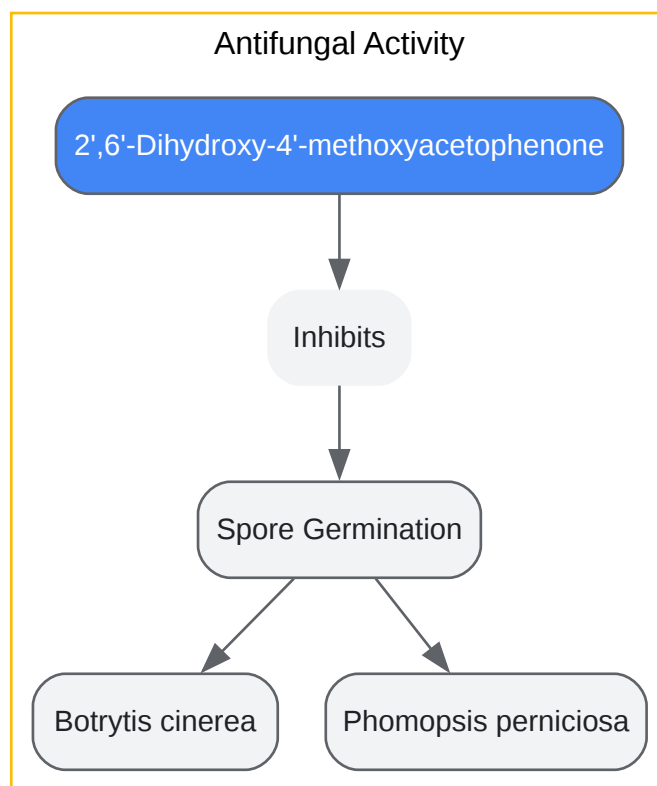
2',6'-Dihydroxy-4'-methoxyacetophenone has demonstrated notable biological activities, particularly as an antifungal agent.

### Antifungal Activity

This compound exhibits significant antifungal properties against certain plant-pathogenic fungi. [2] It has been shown to be a potent inhibitor of spore germination.[2]

Fungal Species	ED <sub>50</sub> (Spore Germination)	Source
Botrytis cinerea	45 µM	MedChemExpress[2]
Phomopsis perniciosa	410 µM	MedChemExpress[2]

The antifungal action is a key aspect of its role as a phytoalexin in *Sanguisorba minor*.



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*Antifungal mechanism of 2',6'-Dihydroxy-4'-methoxyacetophenone.*

### Potential Therapeutic Applications of Related Compounds

While research on 2',6'-Dihydroxy-4'-methoxyacetophenone itself is somewhat limited, studies on structurally related chalcones and dihydrochalcones suggest a broader therapeutic potential for this class of compounds.

- **Neuroprotective Effects:** A related compound, 2',6'-dihydroxy-4'-methoxydihydrochalcone, has been investigated for its potential to improve cognitive impairment in models of Alzheimer's disease.
- **Antileishmanial Activity:** 2',6'-dihydroxy-4'-methoxychalcone, isolated from *Piper aduncum*, has shown selective toxicity against *Leishmania amazonensis*, suggesting its potential as a lead compound for new antileishmanial drugs.<sup>[4][5]</sup>



These findings highlight the potential for 2',6'-Dihydroxy-4'-methoxyacetophenone and its derivatives in various areas of drug discovery and development. Further research is warranted to fully explore its pharmacological profile.

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## References

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